3-Butylcyclohexanone
CAS No.: 39178-69-3
Cat. No.: VC14414844
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39178-69-3 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 3-butylcyclohexan-1-one |
| Standard InChI | InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3 |
| Standard InChI Key | ORIINXCHZXECLA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCCC(=O)C1 |
Introduction
Chemical Structure and Stereochemical Variations
Molecular Configuration
The core structure of 3-butylcyclohexanone consists of a six-membered cyclohexane ring with a ketone group at position 1 and a butyl group (-CHCHCHCH) at position 3. The IUPAC name, 3-butylcyclohexan-1-one, reflects this arrangement. The compound’s stereochemistry can vary depending on the spatial orientation of the butyl substituent. For instance, the (S)-enantiomer, designated as (S)-3-n-butylcyclohexanone (CAS: 72746-41-9), exhibits chirality at the third carbon, leading to distinct physicochemical and potential biological properties .
Table 1: Molecular Properties of 3-Butylcyclohexanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 154.25 g/mol | |
| Exact Mass | 154.136 Da | |
| PSA (Polar Surface Area) | 17.07 Ų | |
| LogP (Octanol-Water) | 2.94 |
Synthesis and Industrial Preparation
Alkylation of Cyclohexanone
A primary synthesis route involves the alkylation of cyclohexanone with butyl halides under basic conditions. For example, reacting cyclohexanone with 1-bromobutane in the presence of sodium hydride (NaH) facilitates nucleophilic substitution, yielding 3-butylcyclohexanone . This method is analogous to Friedel-Crafts alkylation but requires careful control of reaction conditions to avoid over-alkylation or ring-opening side reactions.
Catalytic Methods
Industrial-scale production often employs catalytic processes to enhance efficiency. Transition metal catalysts, such as palladium or nickel complexes, have been reported to mediate the coupling of cyclohexanone with butyl Grignard reagents (e.g., ), though specific protocols remain proprietary .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | NaH, 1-bromobutane, THF, 0°C → RT | 65–78 | |
| Catalytic Coupling | Pd(OAc), Grignard reagent | Not reported |
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for melting and boiling points remain unreported in open literature, computational models predict a boiling point range of 210–230°C based on analogous cyclohexanone derivatives. The compound’s lipophilicity (LogP = 2.94) suggests moderate solubility in organic solvents like dichloromethane and ethyl acetate but limited aqueous solubility .
Spectroscopic Profiles
-
IR Spectroscopy: A strong absorption band near 1715 cm corresponds to the carbonyl (C=O) stretch.
-
NMR: NMR spectra show characteristic signals for the cyclohexane ring protons (δ 1.2–2.5 ppm) and the butyl chain (δ 0.8–1.5 ppm) .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with strong oxidizing agents like potassium permanganate () converts the ketone to a carboxylic acid, yielding 3-butylhexanedioic acid under acidic conditions .
-
Reduction: Lithium aluminum hydride () reduces the ketone to 3-butylcyclohexanol, a secondary alcohol .
Conformational Analysis
The butyl substituent influences the chair conformation of the cyclohexane ring. Steric hindrance between the butyl group and axial hydrogens favors the equatorial orientation, stabilizing the trans-diastereomer .
Applications in Scientific Research
Organic Synthesis
3-Butylcyclohexanone is a key intermediate in synthesizing fragrances, polymers, and pharmaceuticals. For example, it has been utilized in the preparation of spirocyclic compounds for drug discovery .
Material Science
Its derivatives serve as plasticizers in polyvinyl chloride (PVC) production, improving flexibility and thermal stability.
Research Frontiers and Challenges
Biological Activity Studies
Despite its utility in synthesis, limited data exist on the compound’s biological activity. Preliminary in vitro studies suggest low cytotoxicity, but further pharmacological profiling is needed .
Environmental Impact
The environmental fate of 3-butylcyclohexanone remains understudied. Biodegradation pathways and ecotoxicological effects warrant investigation to assess industrial safety .
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